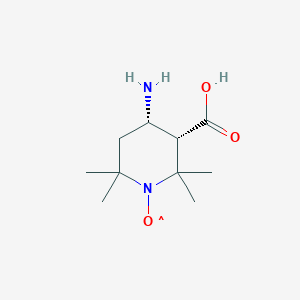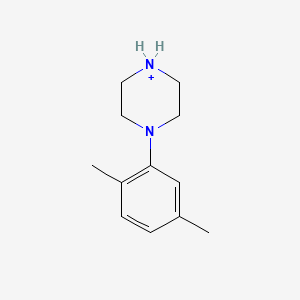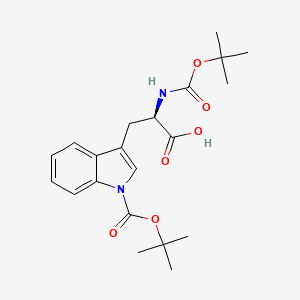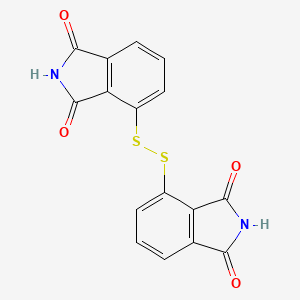
Dithio-bis-phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithio-bis-phthalimide is a compound that features a disulfide bond flanked by two phthalimide groups. This structure makes it a versatile reagent in organic synthesis, particularly in the formation of unsymmetrical disulfides. The compound is known for its stability and ease of preparation, making it a valuable tool in various chemical applications.
Métodos De Preparación
Dithio-bis-phthalimide can be synthesized in high yields through a straightforward process. One common method involves the reaction of phthalimide with sulfur to form the disulfide bond. This reaction typically requires a base such as potassium hydroxide and is carried out under mild conditions. The resulting product is then purified through recrystallization .
Análisis De Reacciones Químicas
Dithio-bis-phthalimide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The phthalimide groups can be substituted with various nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dithio-bis-phthalimide has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of redox biology due to its ability to form and break disulfide bonds.
Mecanismo De Acción
The mechanism of action of dithio-bis-phthalimide involves the formation and cleavage of disulfide bonds. This process is crucial in various biochemical pathways, including protein folding and redox signaling. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent changes in protein function .
Comparación Con Compuestos Similares
Dithio-bis-phthalimide can be compared to other disulfide-containing compounds such as:
N-(Morpholine-4-dithio)phthalimide: This compound also features a disulfide bond but has different leaving groups, making it useful for different types of transformations.
The uniqueness of this compound lies in its ability to form stable disulfide bonds while being easily modifiable under various reaction conditions.
Propiedades
Fórmula molecular |
C16H8N2O4S2 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-[(1,3-dioxoisoindol-4-yl)disulfanyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H8N2O4S2/c19-13-7-3-1-5-9(11(7)15(21)17-13)23-24-10-6-2-4-8-12(10)16(22)18-14(8)20/h1-6H,(H,17,19,21)(H,18,20,22) |
Clave InChI |
BMIRYILFHKZQCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)SSC3=CC=CC4=C3C(=O)NC4=O)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
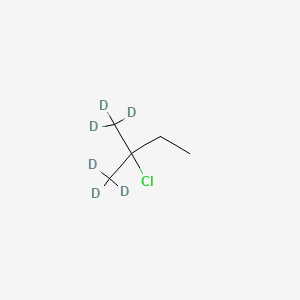
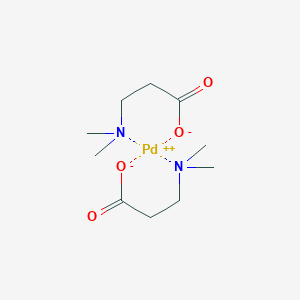
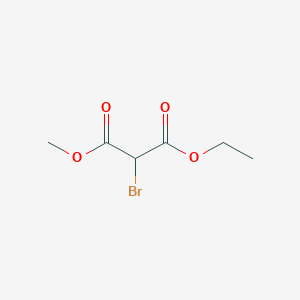
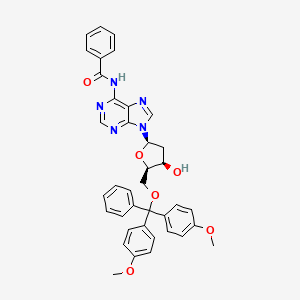

![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
